Furo[3,4-d]pyrrolo[2,1-b]oxazole
Description
Structure
3D Structure
Properties
CAS No. |
252374-89-3 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4,7-dioxa-1-azatricyclo[6.3.0.02,6]undeca-2,5,8,10-tetraene |
InChI |
InChI=1S/C8H5NO2/c1-2-8-9(3-1)6-4-10-5-7(6)11-8/h1-5H |
InChI Key |
WRVMNWJLMFOTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)OC3=COC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 3,4 D Pyrrolo 2,1 B Oxazole and Its Structural Analogues
Retrosynthetic Analysis of the Furo[3,4-d]pyrrolo[2,1-b]oxazole Framework
Further disconnection of the pyrrolo[2,1-b]oxazole intermediate reveals simpler precursors. The pyrrole (B145914) and oxazole (B20620) rings can be formed in a single step or constructed sequentially. Key synthons in this analysis include functionalized pyrrolines and various coupling partners that can deliver the necessary atoms for the oxazole ring. Alternatively, the framework can be built by first forming a pyrrole-oxazole dyad and subsequently cyclizing to form the fused system. The specific choice of disconnection and corresponding synthetic strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Strategies for the Construction of the Pyrrolo[2,1-b]oxazole Moiety
The pyrrolo[2,1-b]oxazole system is a key structural component of the target framework. Several innovative methods have been developed for its synthesis, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Annulation Reactions Involving Δ1-Pyrrolines and Electron-Deficient Propargylic Alcohols
A catalyst-free annulation reaction between Δ1-pyrrolines and electron-deficient propargylic alcohols provides a direct route to functionalized hexahydropyrrolo[2,1-b]oxazoles. researchgate.net This reaction proceeds under mild conditions and exhibits stereoselectivity in the arrangement of the functionalized ethenyl group relative to the fused heterocyclic system. researchgate.net The reaction is believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the pyrroline (B1223166) nitrogen on the electron-deficient triple bond of the propargylic alcohol. researchgate.netresearchgate.net This is followed by an intramolecular proton transfer and subsequent ring closure to yield the oxazolidine (B1195125) ring. researchgate.netresearchgate.net This methodology represents a special case of a broader strategy for synthesizing and modifying nitrogen heterocycles via zwitterionic intermediates. researchgate.net
| Starting Materials | Product | Yield (%) |
| 5-Functionalized Δ1-pyrrolines | Functionalized hexahydropyrrolo[2,1-b]oxazoles | 19-93 |
| Electron-deficient propargylic alcohols | ||
| Data sourced from a study on the catalyst-free annulation of Δ-pyrrolines with electron-deficient propargylic alcohols. researchgate.net |
Intramolecular Isomerization of 5-(2H-Azirin-2-yl)oxazoles to Pyrrolo[2,3-d]oxazoles
An atom-economical approach to the synthesis of 4H-pyrrolo[2,3-d]oxazoles involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. nih.govnih.gov These azirine precursors are synthesized through the Rh₂(oct)₄ catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with various nitriles. nih.govacs.org The isomerization itself is a thermal process that proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to furnish the final product. nih.govnih.gov This method is notable for its high atom economy and provides access to a variety of substituted pyrrolo[2,3-d]oxazoles. nih.govgrafiati.comgrafiati.com
| Reactants | Catalyst | Product |
| 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines | Rh₂(oct)₄ | 5-(2H-azirin-2-yl)oxazoles |
| Substituted acetonitriles, benzonitriles, acrylonitrile, fumaronitrile | ||
| Table illustrating the synthesis of the precursors for the intramolecular isomerization. nih.govacs.org |
Double Isocyanide Cyclization Approaches for Pyrrole-Oxazole Linkages
A novel strategy for constructing compounds with two different heterocycles, such as a pyrrole and an oxazole linked by a two-carbon tether, involves a domino process. acs.orgacs.orgnih.gov This process includes a [5 + 1] annulation, ring-opening, and a subsequent double isocyanide cyclization. acs.orgacs.orgnih.gov The reaction of ethyl isocyanoacetate with divinyl ketones is a key example of this approach. acs.orgacs.orgnih.gov A crucial step in this sequence is the chemoselective fragmentation of a cyclohexanone (B45756) intermediate, which leads to the formation of both the C2-tether and the two distinct heterocyclic rings. acs.org This domino process allows for the formation of multiple carbon-carbon and carbon-oxygen bonds in a single, highly regio- and diastereoselective step. acs.org
Cycloaddition Reactions in Pyrrolo-Oxazole Ring Formation
Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. The [3+2] cycloaddition between azomethine ylides and alkenes is a well-established, convergent, and stereocontrolled method for synthesizing pyrrolidine (B122466) rings. researchgate.net This strategy can be adapted for the synthesis of the pyrrolo[2,1-b]oxazole framework. For instance, the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, with appropriate dipolarophiles is an efficient method for creating isoxazole (B147169) and isoxazoline (B3343090) rings, which are structural isomers of oxazoles. encyclopedia.pub While direct cycloaddition to form the complete this compound system is less common, the principles of cycloaddition are frequently employed to build the individual pyrrole or oxazole rings, which are then fused in subsequent steps. ias.ac.inclockss.org
Synthetic Approaches to the Furan (B31954) Ring System
The final step in the construction of the this compound framework is the formation of the furan ring. There are numerous methods for synthesizing furan rings, many of which can be adapted for annulation onto a pre-existing heterocyclic system.
One general approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov Deprotonation of these sulfones with a strong base like LHMDS in THF initiates the cyclization. Subsequent acid-catalyzed dehydration and double bond isomerization of the resulting intermediate yields the fused furan ring in good yields. nih.gov Another strategy involves the cycloisomerization of 2-alkynylcycloalk-2-enols, often catalyzed by transition metals like Au(III). nih.gov Additionally, methods such as intramolecular Wittig cyclizations on phenolic esters followed by elimination have been successfully employed for the synthesis of benzofurans, a related class of fused furans. nih.gov The reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate (B1235776) followed by a series of transformations can also lead to the formation of a furo[3,4-b]quinoxaline (B11913692) 4,9-dioxide, demonstrating a pathway to fused furan systems. rsc.org
| Method | Key Features |
| Intramolecular cyclization of unsaturated acyloxy sulfones | Base-initiated cyclization followed by acid-catalyzed dehydration and isomerization. nih.gov |
| Cycloisomerization of 2-alkynylcycloalk-2-enols | Often catalyzed by transition metals like Au(III). nih.gov |
| Intramolecular Wittig cyclization | Involves a phenolic ester and subsequent elimination. nih.gov |
| Summary of selected synthetic approaches to fused furan rings. |
Preparation of Furo[3,4-d]oxazole Ring Systems
The synthesis of the Furo[3,4-d]oxazole core is a critical step in the construction of the target tricyclic system. Various methodologies have been developed to access this bicyclic heterocycle.
One notable approach involves the use of carbohydrate-derived starting materials. For instance, a novel bicyclic tetrahydrofuro[3,4-d]oxazole ring system has been prepared from diacetone-D-glucose in four steps. tandfonline.com The key final step is the reaction of methyl 3-amino-3-deoxy-5,6-O-isopropylidene-β-D-allofuranoside with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). tandfonline.comtandfonline.com The proposed mechanism for the formation of this system involves the initial formation of a DMF-protected amino compound, followed by a prototropic equilibrium. Subsequently, the hydroxyl group at the C-2 position attacks the imine, leading to ring closure and the elimination of dimethylamine. tandfonline.com The structure of the resulting bicyclic oxazole was confirmed by NMR and IR spectroscopy, with the latter showing a characteristic imine double bond stretch at 1632 cm⁻¹ and the absence of a hydroxyl stretch. tandfonline.com
Another synthetic strategy commences with 2-hydroximino-3-oxopentanedioic acid dimethyl ester to produce a novel Furo[3,4-d]oxazole. acs.org This method also explored the reactivity of the resulting Furo[3,4-d]oxazole in cycloaddition reactions with various dienophiles. acs.org Density functional theory (DFT) calculations have been employed to understand the reactivity of these c-annulated furans in Diels-Alder reactions. acs.org
| Starting Material | Reagents | Product | Reference |
| Methyl 3-amino-3-deoxy-5,6-O-isopropylidene-β-D-allofuranoside | N,N-dimethylformamide dimethyl acetal (DMFDMA) | Tetrahydrofuro[3,4-d]oxazole derivative | tandfonline.comtandfonline.com |
| 2-Hydroximino-3-oxopentanedioic acid dimethyl ester | Not specified | Furo[3,4-d]oxazole | acs.org |
Methodologies for Furo[3,2-b]pyrroles
Furo[3,2-b]pyrroles represent a significant class of structural analogues, and their synthesis has been extensively studied. These methodologies provide insights into the formation of the furan and pyrrole rings, which is relevant to the synthesis of the target tricyclic compound.
One common approach involves the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with 4-oxo-4H-chromene-2-carboxaldehyde in the presence of an acid catalyst to form new carboxhydrazides, which can then be used as ligands for metal complexes. nih.govnih.gov
Another versatile method is the formylation of Furo[3,2-b]pyrrole derivatives. arkat-usa.org For example, 4H-furo[3,2-b]pyrrole-5-carbaldehydes can be synthesized from the corresponding carboxylic acids via a one-pot decarboxylation with trifluoroacetic acid followed by formylation with triethyl orthoformate. arkat-usa.org The position of formylation can be influenced by existing substituents on the furo[3,2-b]pyrrole core. arkat-usa.org
The synthesis and subsequent reactions of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate have also been described in detail. researchgate.net This includes hydrolysis to the corresponding carboxylic acid, reaction with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides, and N-substitution reactions. researchgate.net
| Starting Material | Key Transformation | Product Class | Reference |
| Furo[3,2-b]pyrrole-5-carboxhydrazides | Reaction with an aldehyde | Carboxhydrazides | nih.govnih.gov |
| Furo[3,2-b]pyrrole-5-carboxylic acids | Decarboxylation and formylation | Furo[3,2-b]pyrrole-5-carbaldehydes | arkat-usa.org |
| Methyl 2-aryl-4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrolysis, hydrazinolysis, N-alkylation | Carboxylic acids, carbohydrazides, N-substituted derivatives | researchgate.net |
| Furan-2-carbaldehyde | Multi-step synthesis | Tetra-substituted furo[3,2-b]pyrroles | researchgate.net |
Metal-Free Triple Annulation for the Synthesis of Furan-Fused Heterocycles
A significant advancement in the synthesis of complex fused heterocycles is the development of metal-free triple annulation reactions. These reactions allow for the rapid construction of multiple rings in a single pot, often with high efficiency and stereoselectivity.
One such methodology involves the reaction of ene-yne-ketones with isocyanides. acs.orgdntb.gov.ua This domino process proceeds under catalyst-free conditions and leads to a wide range of tetracyclic and pentacyclic furan-fused heterocycles. acs.org The key to this transformation is the formation of a novel furoketenimine intermediate. acs.org The proposed mechanism involves a cascade of a 1,6-addition, a cyclization, an intramolecular Diels-Alder reaction, and an oxidative aromatization. acs.org
Metal-free (4+3)-annulation reactions have also been reviewed as a versatile tool for constructing seven-membered rings, which can be applied to the synthesis of various heterocyclic systems. researchgate.net These reactions can be promoted by bases, N-heterocyclic carbenes (NHCs), phosphines, or Brønsted/Lewis acids. researchgate.net
| Reactants | Key Features | Product Class | Reference |
| Ene-yne-ketones and o-alkenyl arylisocyanides | Metal-free, domino process, formation of a furoketenimine intermediate | Tetracyclic and pentacyclic furan-fused heterocycles | acs.org |
| Aza-ortho-quinone methides and arylcarbohydrazonoyl chlorides | Mild conditions, sequential conjugate addition/intramolecular annulation/rearrangement | 2,3-dihydro-1H-benzo[e] tandfonline.comacs.orgCurrent time information in Oskarshamn, SE.triazepine | researchgate.net |
Intermolecular and Intramolecular Fusion Strategies for the Tricyclic System
The assembly of the complete this compound tricyclic system necessitates sophisticated fusion strategies that can be broadly categorized into intermolecular and intramolecular approaches. These strategies often employ cascade and domino reactions, specific cyclization pathways for forming the furo-pyrrolo linkage, and metal-catalyzed or base-mediated double cyclizations.
Cascade and Domino Reactions in Multi-Ring Closure
Cascade and domino reactions are powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single operation. bohrium.com These reactions minimize the number of synthetic steps, reduce waste, and can lead to high levels of stereocontrol.
For the synthesis of fused heterocycles, a based-catalyzed/promoted domino bicyclization of acyclic α,β-unsaturated carbonyl compounds with various binucleophiles has been proposed as a general and highly efficient strategy. bohrium.com The synthesis of thiazole (B1198619) derivatives through domino reactions, for example, involves steps like SN2 reaction, Michael addition, and E1cB reaction. nih.gov Similarly, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction sequence. beilstein-journals.org
The Diels-Alder reaction is a cornerstone of many cascade sequences for forming cyclic systems. thieme-connect.de For instance, phenols can be oxidized in the presence of dienophiles to initiate a Diels-Alder cascade, effectively using the aromatic ring as a masked diene. thieme-connect.de
| Reaction Type | Key Transformations | Product Type | Reference |
| Based-catalyzed domino bicyclization | Reactions of α,β-unsaturated carbonyls with binucleophiles | Fused bi-/tricyclic heterocycles | bohrium.com |
| Domino reaction for thiazoles | SN2, Michael addition, E1cB, tandfonline.comCurrent time information in Oskarshamn, SE.-H shift | Thiazole derivatives | nih.gov |
| Domino C-N coupling/hydroamination | Sonogashira reaction followed by cyclization | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.org |
| Diels-Alder cascade | In situ oxidation of phenols to form dienes for cycloaddition | Polycyclic adducts | thieme-connect.de |
Cyclization Pathways for Furo-Pyrrolo Linkages
The formation of the fused furan and pyrrole rings is a crucial aspect of synthesizing the target tricyclic system. Various cyclization strategies have been developed to create these linkages.
A Pd(II)-catalyzed dual N-H/C annulative-cyclization of β-ketodinitriles and buta-1,3-diynes has been developed for the synthesis of furo[2,3-b]pyrrolo[2,3-d]pyridines. researchgate.net This reaction involves the concurrent construction of furan, pyrrole, and pyridine (B92270) rings in a single pot. researchgate.net
The synthesis of pyrrolo[3',4':3,4]pyrrolo[1,2-a]furoquinolines has been achieved through a 1,3-dipolar cycloaddition reaction. beilstein-journals.org This involves the in situ generation of a non-stabilized azomethine ylide from a furo[3,2-h]quinolinium precursor, which then reacts with a maleimide (B117702) dipolarophile in the presence of a copper(II) chloride-phenanthroline catalyst system. beilstein-journals.org
Furthermore, multi-component reactions provide an efficient route to furo- and pyrrolo-fused heterocycles. researchgate.net A four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones has been developed, which involves the formation of a 5-aminooxazole intermediate followed by a domino acylation/intramolecular Diels-Alder/retro-Michael cycloreversion sequence. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Dual N-H/C annulative-cyclization | β-ketodinitriles and buta-1,3-diynes | Pd(II) catalyst | Furo[2,3-b]pyrrolo[2,3-d]pyridines | researchgate.net |
| 1,3-Dipolar cycloaddition | Furo[3,2-h]quinoliniums and maleimides | Cu(II) chloride-phenanthroline, DBU | Pyrrolo[3',4':3,4]pyrrolo[1,2-a]furoquinolines | beilstein-journals.org |
| Four-component domino reaction | Aldehyde, amine, α-isocyanoacetamide, α,β-unsaturated acyl chloride | Ammonium chloride | Pyrrolo[3,4-b]pyridin-5-one | acs.org |
| Three-component reaction | β-enamino imide, aromatic aldehydes, malononitrile (B47326) derivatives | Base promoted | Pyrrolo[3,4-b]pyridine | researchgate.net |
Metal-Catalyzed and Base-Mediated Double Cyclization for Fused Oxazoles
The formation of the oxazole ring within a fused system can be effectively achieved through metal-catalyzed or base-mediated double cyclization reactions. These methods often involve the sequential formation of two rings from a suitably functionalized precursor.
A novel silver-catalyzed and base-mediated double cyclization strategy has been reported for the synthesis of benzo tandfonline.comacs.orgimidazo[2,1-b]naphtho[2,3-d]oxazoles from ortho-alkynylarylketones. researchgate.netresearchgate.netnih.gov The proposed mechanism involves an initial silver-catalyzed ketonization to form a 1,5-diketone intermediate, which then undergoes a sequential double cyclization under basic conditions. researchgate.netresearchgate.netnih.gov
Base-mediated cascade substitution-cyclization of 2H-azirines with N- or O-nucleophiles provides a metal-free route to highly substituted oxazoles. nih.gov This method proceeds via an intermolecular substitution followed by a ring expansion of a 2H-azirine intermediate. nih.gov
Rhodium-catalyzed reactions have also been employed for the synthesis of fused oxazoles. For example, a rhodium-catalyzed double B-H activation of dodecaborate (B577226) anions has been used to synthesize dodecaborate-fused oxazoles through a one-pot alkenylation/annulation process. mdpi.com
| Reaction Type | Starting Material | Catalyst/Conditions | Product | Reference |
| Silver-catalyzed and base-mediated double cyclization | ortho-Alkynylarylketones | Silver trifluoroacetate (B77799) (AgTFA), base | Benzo tandfonline.comacs.orgimidazo[2,1-b]naphtho[2,3-d]oxazoles | researchgate.netresearchgate.netnih.gov |
| Base-mediated cascade substitution-cyclization | 2-Acyloxy-2H-azirines and nucleophiles | Base | Highly substituted oxazoles | nih.gov |
| Rhodium-catalyzed alkenylation/annulation | Dodecaborate anions and amides | Rhodium catalyst | Dodecaborate-fused oxazoles | mdpi.com |
| Anionic cyclization | Hydrazides of o-acetylenyl benzoic acids | Base | Nitrogen heterocycles | acs.org |
Mechanistic Investigations of Furo 3,4 D Pyrrolo 2,1 B Oxazole Formation
Elucidation of Pericyclic Reaction Pathways in Core Construction
Pericyclic reactions, particularly intramolecular Diels-Alder reactions, represent a powerful, atom-economical strategy for constructing the core skeleton of fused heterocyclic systems analogous to Furo[3,4-d]pyrrolo[2,1-b]oxazole. These reactions involve the concerted reorganization of electrons within a cyclic transition state, allowing for the efficient formation of multiple stereocenters and ring systems in a single step.
Detailed research has focused on the intramolecular [4+2] cycloaddition of systems where an oxazole (B20620) or furan (B31954) ring acts as the diene, tethered to a dienophile. The oxazole ring, while aromatic, can participate as a diene in Diels-Alder reactions, especially when activated by electron-donating groups or by protonation or alkylation of the nitrogen atom. researchgate.net The initial cycloaddition forms a bicyclic adduct which often undergoes a subsequent retro-Diels-Alder reaction, extruding a small molecule like a nitrile to yield a new heterocyclic ring. arkat-usa.org
In a closely related system, the formation of 1H-pyrrolo[3,4-c]pyridin-1-ones has been achieved via the intramolecular Diels-Alder reaction of oxazole-olefins. clockss.org The reaction of an α,β-unsaturated amide tethered to an oxazole ring, upon heating, leads to the desired fused pyridine (B92270) skeleton. clockss.org The efficiency and stereoselectivity of these cycloadditions are highly dependent on the nature of the tether and the substituents on both the diene and dienophile. For instance, studies on the synthesis of bridged anabasine (B190304) analogues via intramolecular Diels-Alder reaction of 3-amino-substituted furo[3,4-c]pyridines have been supported by density functional theory (DFT) calculations to understand the factors facilitating the cycloaddition. nih.gov
| Reaction Type | Diene | Dienophile | Key Mechanistic Feature | Resulting System |
| Intramolecular Diels-Alder | Oxazole | Tethered olefin | Concerted [4+2] cycloaddition followed by elimination | Annulated Pyridines |
| Intramolecular Diels-Alder | Furan | Tethered olefin | Domino [4+2] cycloaddition/ring-opening | Bridged Anabasines |
| Tandem Ugi/Intramolecular Diels-Alder | Vinylfuran | In situ generated maleimide (B117702) | Spontaneous cycloaddition post-MCR | Furo[2,3-f]isoindoles |
Role and Characterization of Zwitterionic Intermediates in Cycloaddition Processes
While many cycloadditions are concerted pericyclic reactions, a significant number of transformations leading to fused heterocyclic systems proceed through stepwise mechanisms involving charged intermediates. Zwitterionic intermediates, which contain both a positive and a negative formal charge, are frequently proposed in polar cycloaddition reactions, particularly when the reacting components have significant electronic differences.
The formation of the dihydropyrrolo[2,1-b]oxazole ring system has been shown to proceed via a mechanism involving a zwitterionic intermediate. The reaction of 3H-pyrroles with 1-cyano-3-hydroxyalkynes occurs under mild, catalyst-free conditions. researchgate.net The proposed mechanism involves the initial nucleophilic attack of the pyridine-type nitrogen atom of the 3H-pyrrole onto the electron-deficient alkyne. This step forms a zwitterionic intermediate, which then undergoes an intramolecular proton transfer from the hydroxyl group to the newly formed carbanionic center. The final ring closure occurs through the addition of the resulting oxygen-centered anion to the iminium group of the pyrrole (B145914) ring, affording the fused oxazole product. researchgate.net
Similarly, the synthesis of hydropyrrolo-oxazole derivatives through 1,3-dipolar cycloaddition processes relies on the generation of zwitterionic azomethine ylides. These ylides, formed from the reaction of secondary cyclic amino acids with an aldehyde, act as 1,3-dipoles that react with another molecule of the aldehyde (the dipolarophile) to yield the fused bicyclic system. nih.gov
Computational studies have been instrumental in characterizing these transient species. For example, in the reaction of 1,2,3-triazines with amidines, DFT calculations have shown that the initial nucleophilic attack leads to a zwitterionic intermediate that exists in equilibrium with several tautomers. acs.org The subsequent reaction pathway, whether it be a retro-Diels-Alder reaction or dinitrogen elimination, is determined by the relative stabilities and transition state energies of these zwitterionic forms. acs.org While concerted mechanisms were once thought to dominate cycloaddition chemistry, there is a growing body of evidence for stepwise, zwitterionic pathways, especially when polar solvents or reactants with strong electron-donating or -withdrawing groups are involved. researchgate.net
| Reactants | Proposed Zwitterionic Intermediate | Subsequent Steps | Final Product |
| 3H-Pyrrole + 1-Cyano-3-hydroxyalkyne | Adduct from N-attack on alkyne | Intramolecular proton transfer, cyclization | Dihydropyrrolo[2,1-b]oxazole |
| Cyclic Amino Acid + Aldehyde | Azomethine Ylide (1,3-dipole) | 1,3-Dipolar cycloaddition with aldehyde | Hydropyrrolo-oxazole |
| 1,2,3-Triazine + Amidine | Adduct from N-attack on triazine | Tautomerization, retro-Diels-Alder or N2 elimination | Substituted Pyrimidine |
Reaction Mechanisms of Metal-Catalyzed Transformations (e.g., Rhodium(II), Copper(II), Palladium(II))
Transition metal catalysis provides a versatile and powerful platform for the synthesis of complex heterocycles like this compound. Catalysts based on rhodium, copper, and palladium are particularly effective, enabling transformations that are otherwise difficult to achieve. These reactions often proceed through catalytic cycles involving organometallic intermediates.
Rhodium(II)-catalyzed reactions are prominent in the synthesis of oxazoles from diazo compounds. arkat-usa.org A key application relevant to the pyrrole portion of the target scaffold involves the Rh(II)-catalyzed reaction of 2-diazoacetylazirines with nitriles. This reaction forms 5-(2H-azirin-2-yl)oxazoles, which are direct precursors to pyrrolo[2,3-d]oxazoles via rearrangement (see Section 3.4). mdpi.com
Copper(II) and Copper(I) catalysts are widely used in cyclization reactions. For instance, a Cu(I)-catalyzed cycloisomerization of alkynyl ketones is a known method for furan synthesis, proceeding through a Cu(I)/base-assisted formation of an allenyl ketone intermediate followed by a 5-endo-trig cyclization. nih.gov In more complex cascades, a Pd(II)/Cu(I) bimetallic system can catalyze the three-component arylative cycloisomerization of alkynyl alkenones to produce tetrasubstituted furans. nih.gov The role of the copper co-catalyst is often to facilitate transmetalation or enhance the reactivity of the primary catalyst.
Palladium(II)-catalyzed transformations are central to many C-C and C-N bond-forming reactions. A regio- and stereoselective Pd-catalyzed methodology has been developed for synthesizing enantiopure bicyclic oxazole derivatives from chiral unsaturated amino alcohols. nih.gov This process typically uses a Pd(II) catalyst with a reoxidant like CuCl₂ or benzoquinone under basic conditions to maintain the active catalytic species. nih.gov The synthesis of related furo[3,4-b]indoles has been achieved using a trimetallic Ag(I)/Bi(III)/Pd(II) system, where the Pd(II) catalyst facilitates an intramolecular etherification via a 5-exo-trig cyclization under oxidative conditions.
The general mechanisms for these metal-catalyzed reactions involve several key steps:
Oxidative Addition: The metal center inserts into a substrate bond.
Coordination/Activation: The metal catalyst coordinates to a π-system (like an alkyne or alkene), making it more susceptible to nucleophilic attack.
Migratory Insertion/Carbometalation: An organic ligand on the metal inserts into a coordinated unsaturated bond.
Reductive Elimination: Two ligands on the metal center couple and are eliminated, forming a new bond and regenerating the catalyst's lower oxidation state.
| Metal Catalyst | Substrates | Proposed Key Intermediate(s) | Transformation Type |
| Rhodium(II) | 2-Diazoacetylazirine, Nitrile | Rhodium carbenoid | Oxazole formation |
| Copper(I) | Alkynyl ketone | Allenyl ketone | Furan synthesis (cycloisomerization) |
| Palladium(II) / Copper(I) | Alkynyl alkenone, Aryl source | Furyl-Pd(II) species | Furan synthesis (arylative cycloisomerization) |
| Palladium(II) / CuCl₂ | Unsaturated amino alcohol | Pd-alkoxide complex | Bicyclic oxazole synthesis (cyclization) |
Detailed Studies of Intramolecular Rearrangement Mechanisms (e.g., Azirine Isomerization)
Intramolecular rearrangements offer an elegant and atom-economical pathway to complex heterocyclic structures from simpler, isomeric precursors. A notable example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to produce the 4H-pyrrolo[2,3-d]oxazole skeleton, a close analogue of the this compound system. mdpi.com
The synthesis of these pyrrolo[2,3-d]oxazoles is achieved by heating the precursor azirinyl-oxazole in a high-boiling solvent like mesitylene (B46885) at temperatures around 170-180 °C. mdpi.com The high strain of the three-membered azirine ring is the driving force for this transformation. The reaction tolerates a variety of aryl and alkyl substituents on both the azirine and oxazole rings, providing access to a range of derivatives in good yields. mdpi.com
The mechanism of this isomerization has been investigated using DFT calculations. The transformation is proposed to occur not via a simple vinylnitrene intermediate, which would be expected from the cleavage of the weakest N-C bond of the azirine. Instead, the calculations suggest a pathway that proceeds through a nitrenoid-like transition state . This leads to the formation of a transient 3aH-pyrrolo[2,3-d]oxazole intermediate . This intermediate is not stable and rapidly aromatizes to the final, thermodynamically stable 4H-pyrrolo[2,3-d]oxazole product via a 1,5-H-shift . mdpi.com An intermolecular 1,2-prototropic shift at this final stage is also a possibility. mdpi.com
This azirine-to-pyrrole rearrangement strategy has been utilized to prepare other 5,5-heterobicyclic systems, such as 4H-furo[3,2-b]pyrrole and 4H-thieno[3,2-b]pyrrole, from the corresponding azirine precursors, highlighting the versatility of this mechanistic pathway. mdpi.com
Proposed Mechanism of Azirine Isomerization to Pyrrolo[2,3-d]oxazole
Thermal Activation: The starting 5-(2H-azirin-2-yl)oxazole is heated.
Ring Strain Release: The molecule passes through a nitrenoid-like transition state, breaking the azirine ring.
Intermediate Formation: A transient, non-aromatic 3aH-pyrrolo[2,3-d]oxazole intermediate is formed.
Aromatization: The intermediate undergoes a rapid 1,5-H-shift to yield the stable, aromatic 4H-pyrrolo[2,3-d]oxazole product.
Intramolecular Nitrile Oxide Cycloaddition (INOC) Mechanisms
The intramolecular nitrile oxide cycloaddition (INOC) reaction is a powerful and reliable method for constructing isoxazole (B147169) and isoxazoline (B3343090) rings fused to other cyclic systems. This strategy is a specific application of the broader class of 1,3-dipolar cycloadditions. The key steps in the INOC mechanism are the in situ generation of a nitrile oxide from a suitable precursor, followed by its intramolecular [3+2] cycloaddition with a tethered dipolarophile (an alkene or alkyne).
Nitrile oxides are typically unstable and are therefore generated in the reaction mixture immediately before they are consumed. A common method for their generation is the oxidation of an aldoxime. Reagents like sodium hypochlorite (B82951) (bleach) in a biphasic system are effective for this transformation. beilstein-journals.org Another method is the dehydration of nitroalkanes. researchgate.net
Once generated, the nitrile oxide (the 1,3-dipole) rapidly undergoes a cycloaddition with the tethered π-system. When the dipolarophile is an alkyne, the product is a fused isoxazole ring; when it is an alkene, a fused isoxazoline is formed. researchgate.net This intramolecular approach is highly efficient as it can simultaneously form two rings in a single synthetic step, creating complex polycyclic frameworks. beilstein-journals.org
For example, the synthesis of a tetracyclic isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole has been achieved using an INOC reaction as the key step. beilstein-journals.org An N-propargylbenzimidazole oxime was treated with bleach to generate the nitrile oxide in situ. This reactive intermediate then immediately underwent a [3+2] cycloaddition with the neighboring alkyne to cleanly form the fused tetracyclic product in high yield. beilstein-journals.org This strategy has also been applied to synthesize pyrazolo[4′,3′:5,6]pyrano[4,3-c] clockss.orgnih.govoxazole ring systems from pyrazole-4-carbaldehyde oximes bearing alkene or alkyne tethers. researchgate.net The INOC reaction provides a regio- and diastereoselective route to these complex, fused heterocyclic compounds. researchgate.net
General Mechanism of the INOC Reaction
Nitrile Oxide Generation: An aldoxime is oxidized (e.g., with NaOCl) or a nitroalkane is dehydrated to form the reactive nitrile oxide intermediate in situ.
Intramolecular [3+2] Cycloaddition: The generated nitrile oxide (1,3-dipole) reacts with a tethered alkyne or alkene (dipolarophile) in a concerted cycloaddition.
Fused Ring Formation: A new five-membered isoxazole or isoxazoline ring is formed, fused to the original scaffold.
Computational and Theoretical Approaches to Furo 3,4 D Pyrrolo 2,1 B Oxazole
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory, B3LYP/6-31G*)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of heterocyclic compounds. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.
While direct DFT studies on Furo[3,4-d]pyrrolo[2,1-b]oxazole are not extensively documented in the literature, calculations on analogous systems containing furan (B31954), pyrrole (B145914), and oxazole (B20620) rings offer valuable insights. For instance, DFT calculations on oxazole derivatives using the B3LYP method are employed to predict optimized geometries, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com These studies reveal that such compounds are often highly reactive, with the frontier molecular orbitals indicating potential sites for charge transfer. irjweb.com
In studies of nitro-derivatives of furan and pyrrole, B3LYP/6-31G* calculations have been used to determine optimized geometries and analyze the effects of substituents on the electronic properties and stability of the rings. researchgate.net For a typical oxazole ring fused with another ring system, bond angles are generally around 107-114° within the oxazole moiety. irjweb.com The planarity of such fused systems can also be assessed, with dihedral angles close to 180° indicating a largely planar conformation. irjweb.com
The electronic properties calculated for analogous structures can be extrapolated to predict the behavior of this compound. Key parameters derived from these calculations are summarized in the table below.
| Calculated Property | Significance | Typical Values for Analogous Systems |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Can be predictive of charge transfer within the molecule. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic and electrophilic sites. | Useful for predicting intermolecular interactions. |
| Bond Lengths and Angles | Defines the molecule's geometry and strain. | Oxazole ring angles: ~107-114°. irjweb.com |
| Dihedral Angles | Determines the planarity of the fused ring system. | Values near 180° suggest planarity. irjweb.com |
These calculations are fundamental for understanding the inherent stability and electronic characteristics of the this compound scaffold.
Nonadiabatic Dynamics Simulations for Photoinduced Processes Involving Analogues
Nonadiabatic dynamics simulations are crucial for understanding the behavior of molecules in electronically excited states, particularly in photoinduced processes such as isomerizations and ring-openings. These simulations model the transitions between different potential energy surfaces.
Key findings from simulations on analogous systems:
Excited-state lifetime: Can be extremely short, on the order of tens to hundreds of femtoseconds. rsc.org
Reaction pathways: Often involve bond cleavage (e.g., N-O bond in oxazoles) and the formation of transient intermediates.
Conical intersections: These are points where potential energy surfaces cross, facilitating nonadiabatic transitions and rapid relaxation from an excited state.
These principles would likely govern the photoinduced behavior of this compound, suggesting that photoexcitation could lead to rapid ring-opening or rearrangement reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with other molecules, such as proteins or solvents, over time.
For complex fused-ring systems, MD simulations can reveal preferred conformations and the dynamics of their interconversion. In a study of pyrrolo[3',4':3,4]cyclohepta[1,2-d] irjweb.comresearchgate.netoxazole derivatives, which share a similar tricyclic core, molecular docking and MD simulations were used to understand their binding mode to biological targets. nih.gov These simulations can rationalize the affinity of a ligand for a binding pocket by analyzing intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov
MD simulations can provide data on:
Conformational Stability: Identifying the most stable three-dimensional arrangements of the molecule.
Binding Free Energy: Quantifying the strength of interaction between the molecule and a target protein. nih.gov
Interaction Patterns: Detailing the specific atoms and residues involved in intermolecular binding.
For this compound, MD simulations could be employed to understand its conformational preferences and how it might interact with biological macromolecules, which is crucial for applications in medicinal chemistry.
Elucidation of Reaction Pathways and Transition State Geometries via Computational Modeling
Computational modeling is essential for mapping out the intricate details of chemical reaction mechanisms, including the identification of intermediates and the calculation of transition state geometries and energies.
DFT calculations have been successfully applied to elucidate the reaction pathways of related pyrrolo-oxazole systems. For instance, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles has been studied computationally. mdpi.com These calculations revealed a mechanism involving a nitrenoid-like transition state, leading to a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to yield the final product. mdpi.com
By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed.
| Reaction Component | Information Gained from Calculation |
| Reactant/Product | Optimized geometry and relative energy (stability). |
| Transition State (TS) | Geometry of the highest energy point along the reaction coordinate and the activation energy barrier. |
| Intermediate | Structure and stability of any transient species formed during the reaction. |
Such computational studies are invaluable for understanding the feasibility of synthetic routes to this compound and for predicting the conditions under which such reactions might occur.
Theoretical Predictions of Reactivity and Regioselectivity
Theoretical calculations can predict the reactivity of different sites within a molecule, which is particularly important for understanding the regioselectivity of chemical reactions, such as electrophilic aromatic substitution.
While specific predictions for this compound are not published, general principles derived from computational studies of related heterocycles can be applied. The regioselectivity of electrophilic attack on fused heterocyclic systems like 4H-furo[3,2-b]pyrroles has been investigated using computational methods. rsc.org These studies often correlate reactivity with properties like proton affinity or the energies of sigma complexes (Wheland intermediates) formed upon attack at different positions.
The reactivity of the this compound system will be a complex interplay of the electronic properties of the constituent furan, pyrrole, and oxazole rings.
Pyrrole and Furan Rings: Generally electron-rich and prone to electrophilic substitution.
Oxazole Ring: Can be considered more electron-deficient.
Computational models can calculate parameters like frontier molecular orbital densities (HOMO for electrophilic attack) and atomic charges to predict the most likely sites for reaction. For complex fused systems, these predictions are crucial for guiding synthetic efforts and avoiding the formation of undesired isomers.
Advanced Spectroscopic and Structural Characterization of Furo 3,4 D Pyrrolo 2,1 B Oxazole
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For absolute configuration, the anomalous dispersion effect, particularly from heavier atoms present in the structure or a derivative, is measured. researchgate.net This allows for the unambiguous assignment of the molecule's stereochemistry. mdpi.com The crystal structure of a related system, a perhydropyrrolo[3,4-d]isoxazole derivative, was successfully determined, revealing the envelope and twist conformations of its various fused rings. iucr.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for unambiguously assembling the complex framework of a molecule like Furo[3,4-d]pyrrolo[2,1-b]oxazole.
2D NMR Techniques: NOESY and ROESY : The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining spatial relationships between protons. semanticscholar.org These techniques detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is critical for establishing the relative stereochemistry and conformation of the molecule in solution. nih.gov For medium-sized molecules where the standard NOE effect can be null, ROESY is often the preferred experiment. semanticscholar.org
Advanced Techniques for Measuring Coupling Constants (ADEQUATE, CLIP-HSQMBC) : The determination of long-range heteronuclear coupling constants (ⁿJCH) provides definitive evidence of connectivity across multiple bonds. Techniques like CLIP-HSQMBC (Clean In-phase Heteronuclear Single Quantum Multiple Bond Correlation) are designed for the easy and accurate measurement of small, long-range proton-carbon coupling constants. sapub.orgontosight.ai Such data is instrumental in confirming the fusion pattern of the heterocyclic rings. While no specific data for this compound is available, the characterization of related pyrrolo-fused heterocycles often relies on these advanced methods to solve complex structural problems. scispace.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.gov Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision makes it possible to distinguish between different molecular formulas that have the same nominal mass. For any newly synthesized derivative of the this compound core, HRMS would be the primary method to confirm its elemental composition, a critical piece of data for structural validation. mdpi.comresearchgate.net
Applications of Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The technique works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific bonds. ambeed.com For a this compound derivative, IR spectroscopy would be used to identify characteristic stretching and bending vibrations. For example, the presence of C=O, C-O, C=N, and C-N bonds would give rise to distinct absorption bands in the spectrum. rsc.org In the characterization of related furo- and pyrrolo-fused heterocycles, IR spectroscopy is consistently used to confirm the presence of key functional groups, such as carbonyls (C=O) which typically show strong absorption around 1640-1780 cm⁻¹. semanticscholar.orgnih.gov
Advanced Chemical Transformations and Derivatization of the Furo 3,4 D Pyrrolo 2,1 B Oxazole Scaffold
Regioselective Functionalization of the Fused Core
The inherent electronic properties of the furo[3,4-d]pyrrolo[2,1-b]oxazole ring system dictate the regioselectivity of its functionalization. The electron-rich nature of the pyrrole (B145914) and furan (B31954) rings, coupled with the influence of the oxazole (B20620) moiety, leads to preferential substitution at specific positions.
Research into related furo[3,4-b]carbazolones has demonstrated that chemoselective reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates using lithium aluminum hydride (LiAlH₄) can regioselectively form the furo[3,4-b]carbazolone core. rsc.org This suggests that the strategic placement of functional groups on precursor molecules can direct the formation and subsequent functionalization of the fused ring system.
In the context of direct C-H arylation, studies on imidazo[1,2-b]pyrazoles have shown that palladium catalysis can achieve highly regioselective functionalization at the C-3 position. researchgate.net This type of methodology could potentially be adapted for the this compound scaffold, allowing for the selective introduction of aryl groups at specific carbon atoms. The choice of catalyst and reaction conditions would be critical in controlling the site of functionalization. For instance, in the arylation of oxazoles, the use of a Pd(OAc)₂/KOAc system has been shown to favor C5-arylation. researchgate.net
Furthermore, the synthesis of pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]furoquinolines/phenanthrolines through a copper(II) chloride–phenanthroline catalytic system highlights the potential for regioselective 1,3-dipolar cycloaddition reactions to functionalize the pyrrole moiety within a complex fused system. beilstein-journals.org
Post-Synthetic Modifications and Derivatization Strategies (e.g., Acylation, Alkylation)
Once the this compound core is synthesized, a variety of post-synthetic modifications can be employed to introduce diverse functional groups, thereby modulating its properties. Acylation and alkylation are common and powerful strategies for derivatization.
Acylation: The nitrogen atom of the pyrrole ring is a primary target for acylation. For instance, in the synthesis of 4H-pyrrolo[2,3-d]oxazoles, the pyrrole nitrogen was successfully acylated with p-toluoyl chloride using sodium hydride and 15-crown-5. mdpi.com This indicates that the pyrrole nitrogen in the this compound system is likely to be amenable to similar acylation reactions, allowing for the introduction of various acyl groups. The synthesis of 1-acetylbenzo[b]furo[3,2-b]pyrrole by heating the corresponding carboxylic acid in acetic anhydride (B1165640) further supports the feasibility of N-acylation on related fused systems. google.com
| Reagent | Product | Yield | Reference |
| p-Toluoyl chloride, NaH, 15-crown-5 | N-acylated 4H-pyrrolo[2,3-d]oxazoles | Moderate to good | mdpi.com |
| Acetic anhydride | 1-acetylbenzo[b]furo[3,2-b]pyrrole | Not specified | google.com |
Alkylation: Alkylation reactions provide another avenue for derivatization. The pyrrole nitrogen can be alkylated, as can other positions on the heterocyclic core, depending on the reaction conditions and the nature of the substrate. In the synthesis of furo[2,3-d]pyrimidines, O-alkylation of precursor molecules was a key step. researchgate.net Similarly, intermolecular alkylation of an aziridinyl oxazole has been achieved using PhSO₂CH₂CH₂OTf, demonstrating that even in the presence of other nucleophilic sites, selective alkylation is possible. acs.org
| Alkylating Agent | Substrate | Product | Reference |
| α-Halo compounds | 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile sodium salt | O-alkylated products | researchgate.net |
| PhSO₂CH₂CH₂OTf | Aziridinyl oxazole | N-alkylated product | acs.org |
Reactivity of the this compound System with Dienophiles and Other Reagents
The fused furan and pyrrole rings within the this compound system suggest a propensity to participate in cycloaddition reactions, particularly as a diene in Diels-Alder reactions. The reactivity of the system is influenced by the electronic nature of the fused rings and any existing substituents.
The synthesis of a novel furo[3,4-d]oxazole and its subsequent cycloaddition reactions with various dienophiles have been reported. researchgate.net Density functional theory (DFT) studies on related c-annulated furans, including furo[3,4-d]oxazole, in their Diels-Alder reactions with dienophiles like ethylene (B1197577) and acetylene, have shown qualitative agreement with experimental data. researchgate.net This suggests that the this compound system would likely undergo similar cycloaddition reactions.
The reactivity of oxazoles as electron-deficient dienes in Diels-Alder reactions is well-documented and can be facilitated by the addition of alkyl groups or acids to the nitrogen atom. researchgate.net This activation lowers the energy barrier for the reaction. In the context of the this compound system, the fused pyrrole ring may inherently modulate the reactivity of the furan moiety.
Furthermore, the reaction of related furo[3,4-b]indoles with dienophiles has been utilized as a strategy for constructing more complex polycyclic systems, such as ellipticine (B1684216) and isoellipticine (B8762577). acs.org This highlights the synthetic utility of such cycloaddition reactions.
Below is a table summarizing the types of dienophiles that have been reacted with similar fused furan systems:
| Diene System | Dienophile | Product Type | Reference |
| Furo[3,4-d]oxazole | Ethylene, Acetylene | Cycloadducts | researchgate.net |
| Furo[3,4-b]indole | Various | Ellipticine and isoellipticine precursors | acs.org |
| Oxazole | Ethylene | Tetrahydropyridine derivatives | researchgate.net |
Beyond dienophiles, the reactivity with other reagents can lead to diverse transformations. For instance, the reaction of related pyrrolo[2,1-a]isoindoles with maleimides in a diastereoselective Diels-Alder reaction has been reported, followed by oxidative aromatization to yield polycyclic pyrrolo-isoindoles. beilstein-journals.org
Future Perspectives and Emerging Research Avenues in Furo 3,4 D Pyrrolo 2,1 B Oxazole Chemistry
Development of Novel and Green Synthetic Methodologies for Fused Heterocycles
The future of synthesizing furo[3,4-d]pyrrolo[2,1-b]oxazoles is intrinsically linked to the broader development of novel and environmentally benign synthetic methodologies for fused heterocycles. A primary focus is the utilization of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecular architectures in a single step, thereby reducing waste and improving atom economy. Researchers are actively exploring new MCRs that can efficiently assemble the furo[3,4-d]pyrrolo[2,1-b]oxazole core from readily available starting materials.
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic strategies. This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that can operate under milder reaction conditions. The exploration of microwave-assisted and ultrasound-promoted reactions is also gaining traction as these techniques can significantly reduce reaction times and energy consumption.
Exploration of Unconventional Reaction Pathways and Tandem Processes for Core Construction
Moving beyond traditional synthetic disconnections, researchers are investigating unconventional reaction pathways to access the this compound framework. This involves the strategic use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. Such processes are highly efficient and can lead to the rapid construction of molecular complexity.
One promising avenue is the application of cycloaddition reactions, which can form multiple rings in a stereocontrolled manner. The development of novel dipolar cycloaddition strategies, for instance, could provide direct access to the fused ring system. Additionally, transition-metal-catalyzed cross-coupling and C-H activation/functionalization reactions are being explored to forge key bonds within the this compound core with high precision and efficiency.
Advanced Computational Modeling for De Novo Compound Design and Reaction Prediction
The role of computational chemistry in the design and synthesis of this compound derivatives is set to expand significantly. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the feasibility and outcome of new synthetic routes. This allows for the in silico screening of potential reaction pathways, saving valuable time and resources in the laboratory.
Moreover, computational tools are being utilized for the de novo design of novel this compound analogues with specific desired properties. By modeling the interaction of these compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic activity. This synergy between computational prediction and experimental validation is accelerating the discovery of new lead compounds.
Integration of Flow Chemistry and Automated Synthesis Techniques
The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of furo[3,4-d]pyrrolo[2,1-b]oxazoles. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. This technology is particularly well-suited for multistep syntheses and for reactions that require precise control over temperature and reaction time.
Automated synthesis platforms, coupled with real-time reaction monitoring and optimization algorithms, can further accelerate the discovery and development process. These systems can rapidly synthesize libraries of this compound derivatives, enabling high-throughput screening for biological activity.
Investigation of Stereoselective and Enantioselective Synthetic Approaches
Given the three-dimensional complexity of the this compound scaffold, the development of stereoselective and enantioselective synthetic methods is of critical importance. Many biological processes are highly stereospecific, and often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect.
Future research will focus on the design and application of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. The development of diastereoselective and enantioselective tandem reactions will be a particularly powerful strategy for accessing enantiomerically pure furo[3,4-d]pyrrolo[2,1-b]oxazoles. The synthesis and biological evaluation of individual stereoisomers will be crucial for understanding their structure-activity relationships and for identifying potent and selective drug candidates.
Q & A
Q. Advanced Research Focus
- Cytotoxicity Assays : Human cervical cancer (HeLa) and murine fibroblast (3T3) cell lines are standard models. Confocal microscopy reveals mechanistic insights, such as actin filament disruption (e.g., 71% reduction in filamentous actin in treated cells) .
- Anti-inflammatory Studies : Tail-flick and formalin tests in rodents assess COX-2 inhibition and antinociceptive activity. Compounds like 10b and 13b show dose-dependent efficacy with reduced gastrotoxicity compared to NSAIDs .
- Enzyme Selectivity : Dihydrofolate reductase (DHFR) inhibition assays differentiate selectivity between pathogens (e.g., Pneumocystis carinii vs. Toxoplasma gondii DHFR) .
How can computational methods guide the design of derivatives with improved activity?
Q. Advanced Research Focus
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for COX-2 inhibition. Virtual screening of pyrrolo[3,4-d]pyridazinone derivatives highlights substituents like 4-nitrophenylpiperazine as key for binding .
- Molecular Docking : Predicts binding poses in COX-2 active sites, emphasizing interactions with Val523 and Tyr355 residues. MD simulations further validate stability .
How do researchers address discrepancies in enzyme selectivity across studies?
Advanced Research Focus
Contradictions in isoform selectivity (e.g., COX-2 vs. COX-1) or pathogen-specific DHFR inhibition are resolved via:
- Comparative SAR Analysis : Modifying substituents at the 5-position of pyrrolo[3,4-d]pyridazinones alters COX-2 affinity. For example, chloroaryl groups enhance selectivity over COX-1 .
- Enzyme Kinetics : Measuring IC50 values under standardized conditions (e.g., pH, cofactor availability) reduces variability.
- Crystallographic Data : Resolving ligand-enzyme complexes clarifies steric and electronic constraints .
What strategies optimize the pharmacokinetic profile of these compounds?
Q. Advanced Research Focus
- Prodrug Design : Esterification of hydroxyl groups improves solubility and bioavailability.
- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., oxidation of methyl groups).
- Toxicology Profiling : Ames tests and micronucleus assays assess genotoxicity, while histopathology evaluates organ-specific risks (e.g., hepatorenal toxicity in rodent models) .
How are reaction conditions optimized for scalable synthesis?
Q. Basic Research Focus
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields, while toluene minimizes side reactions in radical pathways .
- Catalyst Selection : Transition-metal-free conditions reduce purification complexity.
- Temperature Control : Reflux conditions (e.g., 110°C for 3 hours) balance reaction rate and decomposition .
What analytical challenges arise in characterizing complex fused-ring systems?
Q. Basic Research Focus
- Regioisomer Differentiation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) distinguish between isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine regioisomers .
- Dynamic Stereochemistry : Variable-temperature NMR resolves conformational flexibility in solution .
How do structural modifications influence biological activity?
Q. Advanced Research Focus
- Substituent Effects : Introducing thioxo-1,3,4-oxadiazole groups enhances COX-2 inhibition by 2.5-fold compared to unsubstituted analogs .
- Ring Expansion : Replacing furan with thiophene in related scaffolds alters selectivity for bacterial vs. human DHFR .
What emerging applications are being explored beyond anticancer and anti-inflammatory activity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
